molecular formula C21H21N3O4 B11512948 2-(3',3',5'-trimethyl-6-nitrospiro[chromene-2,2'-indol]-1'(3'H)-yl)acetamide

2-(3',3',5'-trimethyl-6-nitrospiro[chromene-2,2'-indol]-1'(3'H)-yl)acetamide

Cat. No.: B11512948
M. Wt: 379.4 g/mol
InChI Key: VJZRLAWGXDMHRR-UHFFFAOYSA-N
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Description

2-(3’,3’,5’-trimethyl-6-nitrospiro[chromene-2,2’-indol]-1’(3’H)-yl)acetamide is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’,3’,5’-trimethyl-6-nitrospiro[chromene-2,2’-indol]-1’(3’H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. The process often includes nitration, spirocyclization, and acylation reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial to achieve efficient production. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and ensure product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3’,3’,5’-trimethyl-6-nitrospiro[chromene-2,2’-indol]-1’(3’H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to convert nitro groups to amines.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH₃) in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can produce various oxidized derivatives.

Scientific Research Applications

2-(3’,3’,5’-trimethyl-6-nitrospiro[chromene-2,2’-indol]-1’(3’H)-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3’,3’,5’-trimethyl-6-nitrospiro[chromene-2,2’-indol]-1’(3’H)-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The spiro structure also contributes to its binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2,3,3-trimethyl-5-hydroxy-3H-indole: Shares a similar indole core but lacks the spiro and nitro functionalities.

    2,3,5-trimethyl-6-ethylpyrazine: Contains a different heterocyclic system but exhibits some comparable chemical properties.

Uniqueness

2-(3’,3’,5’-trimethyl-6-nitrospiro[chromene-2,2’-indol]-1’(3’H)-yl)acetamide stands out due to its spiro structure, which imparts unique steric and electronic characteristics. This structural feature enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

2-(3',3',5'-trimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)acetamide

InChI

InChI=1S/C21H21N3O4/c1-13-4-6-17-16(10-13)20(2,3)21(23(17)12-19(22)25)9-8-14-11-15(24(26)27)5-7-18(14)28-21/h4-11H,12H2,1-3H3,(H2,22,25)

InChI Key

VJZRLAWGXDMHRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3(C2(C)C)C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CC(=O)N

Origin of Product

United States

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